methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of both aromatic and aliphatic functional groups, making it a subject of interest in various fields of chemical research.
Properties
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-5-28-15-7-9-16(10-8-15)29(23,24)19(20(22)27-4)13-21-14-6-11-17(25-2)18(12-14)26-3/h6-13,21H,5H2,1-4H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXYZMHBBSBSBA-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethoxyaniline and 4-ethoxybenzenesulfonyl chloride. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, solvents like dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthetic Routes
The synthesis of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors such as 3,4-dimethoxyaniline and 4-ethoxybenzenesulfonyl chloride.
- Reaction Conditions : The reaction is carried out under controlled conditions, often using solvents like dichloromethane or ethanol, and may require the presence of bases such as triethylamine to facilitate the reaction.
- Purification : The final product is purified through methods such as recrystallization or chromatography to ensure high purity and yield.
Reaction Mechanism
The mechanism involves nucleophilic substitution reactions where the amino group from the aniline derivative attacks the sulfonyl group, followed by subsequent reactions leading to the formation of the acrylate structure.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. Its mechanism of action appears to involve:
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : It may interact with signaling pathways involved in cancer progression, particularly those related to inflammation and cell survival.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Polymer Chemistry
This compound can be utilized in polymer chemistry for developing new materials:
- Monomer for Polymerization : It can serve as a monomer in the synthesis of polymers with desirable mechanical and thermal properties.
- Functional Materials : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance.
Case Studies
- Synthesis of Functional Polymers : A study demonstrated the use of this compound in synthesizing a novel polymer that exhibited enhanced mechanical properties compared to traditional polymers.
- Coatings and Adhesives : Research has shown that incorporating this compound into coatings improves adhesion and durability under various environmental conditions.
Mechanism of Action
The mechanism by which methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
- Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)thio]acrylate
Uniqueness
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A methyl ester group.
- An acrylate moiety.
- Amino and sulfonyl functional groups attached to aromatic rings, enhancing its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of sulfonamides have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 4-Methylbenzene sulfonamide derivatives | Antimicrobial |
2. Enzyme Inhibition
The compound's structure suggests it may inhibit specific enzymes involved in disease processes. For example, similar compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO) and carbonic anhydrase , which are relevant in neurological disorders and metabolic conditions.
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have demonstrated that analogs of this compound exhibit strong antioxidant efficacy comparable to established antioxidants.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound likely interacts with target enzymes through competitive inhibition, altering their activity and influencing metabolic pathways.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its efficacy in cellular environments.
Case Studies
- Tyrosinase Inhibition : In studies involving B16F10 murine melanoma cells, similar compounds were shown to inhibit tyrosinase activity significantly, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders.
- Cytotoxicity Assessment : Efficacy studies revealed that certain concentrations of the compound did not exhibit cytotoxic effects on B16F10 cells, indicating a favorable safety profile for therapeutic use.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for esterification), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reactants. Multi-step protocols may require intermediate purification via column chromatography or recrystallization. Continuous flow reactors can enhance efficiency in scaling up synthesis .
Q. What analytical techniques are critical for confirming the stereochemical configuration and crystal packing of this compound?
- Methodological Answer : X-ray crystallography is essential for resolving the (Z)-configuration and dihedral angles between aromatic rings. Use SHELXTL or similar software for structure refinement, and analyze hydrogen bonding (e.g., C–H⋯O interactions) and π-π stacking distances (typically 3.5–4.0 Å) to validate crystal packing . Complement with NMR (¹H/¹³C) and FT-IR to confirm functional groups like sulfonyl and amino moieties .
Advanced Research Questions
Q. How do electron-donating substituents (methoxy, ethoxy) influence the compound’s reactivity in nucleophilic addition or oxidation reactions?
- Methodological Answer : The methoxy and ethoxy groups enhance electron density at the acrylate core, increasing susceptibility to electrophilic attack. For oxidation studies, employ DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict reactive sites. Experimental validation can involve kinetic assays under controlled oxidant concentrations (e.g., KMnO₄ in acidic media) .
Q. What strategies resolve contradictions in reported biological activities across studies involving structurally analogous acrylates?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., replacing ethoxy with chloro groups). Use in vitro assays (e.g., enzyme inhibition) to correlate functional group changes with activity shifts. Statistical meta-analysis of existing data can identify confounding variables like solvent effects or assay protocols .
Q. What mechanistic insights exist for the compound’s participation in cyclization or cross-coupling reactions?
- Methodological Answer : For cyclization, employ palladium-catalyzed conditions (e.g., Pd(OAc)₂, PPh₃) to facilitate intramolecular C–N bond formation. Monitor reaction progress via LC-MS to detect intermediates. In cross-coupling, use Suzuki-Miyaura conditions (aryl boronic acids, Pd catalysts) and optimize ligand selection (e.g., SPhos) to enhance yield. Mechanistic probes like deuterium labeling can track hydrogen transfer pathways .
Q. How does the sulfonyl group modulate interactions with biological targets such as enzymes or receptors?
- Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). Validate with surface plasmon resonance (SPR) to measure binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Compare with analogs lacking the sulfonyl group to isolate its contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
